Cas no 2411293-63-3 (N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide)
![N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2411293-63-3x500.png)
2411293-63-3 structure
Nome del prodotto:N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide
N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2411293-63-3
- N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide
- EN300-26599040
- N-methyl-N-({[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)methyl]carbamoyl}methyl)prop-2-enamide
- Z2707231830
- N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide
-
- Inchi: 1S/C16H19N3O3/c1-3-16(22)19(2)10-15(21)17-9-11-8-14(20)18-13-7-5-4-6-12(11)13/h3-7,11H,1,8-10H2,2H3,(H,17,21)(H,18,20)
- Chiave InChI: SKULIXFPPOXVGE-UHFFFAOYSA-N
- Sorrisi: C(N(C)CC(=O)NCC1C2=C(NC(=O)C1)C=CC=C2)(=O)C=C
Proprietà calcolate
- Massa esatta: 301.14264148g/mol
- Massa monoisotopica: 301.14264148g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 464
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 78.5Ų
Proprietà sperimentali
- Densità: 1.184±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 618.3±50.0 °C(Predicted)
- pka: 14.40±0.40(Predicted)
N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26599040-0.05g |
N-methyl-N-({[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2411293-63-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
2411293-63-3 (N-Methyl-N-[2-oxo-2-[[(1,2,3,4-tetrahydro-2-oxo-4-quinolinyl)methyl]amino]ethyl]-2-propenamide) Prodotti correlati
- 898765-32-7(3-Morpholinomethyl-4'-thiomethylbenzophenone)
- 7485-22-5(4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine)
- 306936-37-8(2-Methyl-5-(morpholin-4-yl)sulfonyl-3-furoic acid)
- 1267025-50-2(4-(4-ethoxyphenyl)oxane-2,6-dione)
- 1781834-82-9(Psn 375963 hydrochloride)
- 174564-69-3(1-(hydroxymethyl)cyclopentane-1-carbaldehyde)
- 1574215-85-2(2,4-Dimethyl-6-ethoxyphenol)
- 894946-92-0(2-{4-amino-5-(benzenesulfonyl)pyrimidin-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide)
- 1331174-91-4(3-nitro-N-{5-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride)
- 612850-65-4(Acetamide, 2-chloro-N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
